N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide is a compound that features a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide typically involves the reaction of 3-hydroxy-3-(thiophen-2-yl)propylamine with 4-methylthiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Halogenation can be carried out using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide
- N-methyl-3-oxo-3-(thiophen-2-yl)propanamide
Uniqueness
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide is unique due to the presence of both a hydroxyl group and a carboxamide group attached to a thiophene ring
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-9-7-12(18-8-9)13(16)14-5-4-10(15)11-3-2-6-17-11/h2-3,6-8,10,15H,4-5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKWLVDDGYPQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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